Diazene, bis(1,1-dimethylpropyl)-

Description

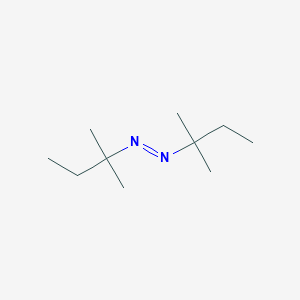

Diazene, bis(1,1-dimethylpropyl)- (CAS: Not explicitly provided; structurally similar to CAS 927-83-3 for "Diazene, bis(1,1-dimethylethyl)-") is an organonitrogen compound characterized by a diazene (N=N) core substituted with two 1,1-dimethylpropyl (tert-pentyl) groups.

Properties

CAS No. |

19694-12-3 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.3 g/mol |

IUPAC Name |

bis(2-methylbutan-2-yl)diazene |

InChI |

InChI=1S/C10H22N2/c1-7-9(3,4)11-12-10(5,6)8-2/h7-8H2,1-6H3 |

InChI Key |

ZGXHUGQEDPPKGZ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)N=NC(C)(C)CC |

Canonical SMILES |

CCC(C)(C)N=NC(C)(C)CC |

Other CAS No. |

19694-12-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Key structural analogues include:

Diazene, bis(1,1-dimethylethyl)- (CAS 927-83-3): Substituted with tert-butyl groups.

Diazene, bis(2-methylpropyl)- (CAS 15464-00-3): Substituted with isobutyl groups.

Dimethyl diazene (CAS Not provided): Simpler analogue with methyl substituents.

Table 1: Structural and Thermodynamic Comparison

| Compound Name | Molecular Formula | Substituents | ΔfusH (kJ/mol) | ΔvapH (kJ/mol) | Tboil (K) | log Pow |

|---|---|---|---|---|---|---|

| Diazene, bis(1,1-dimethylpropyl)- | C10H22N2 | 1,1-dimethylpropyl | - | - | - | - |

| Diazene, bis(1,1-dimethylethyl)- | C8H18N2 | tert-butyl | 10.28 | 39.60 | 321.50 ± 1.50 | 4.43* |

| Diazene, bis(2-methylpropyl)- | C8H18N2 | isobutyl | - | - | - | - |

| Dimethyl diazene | C2H6N2 | methyl | - | - | - | -0.38 |

*Data for bis(1,1-dimethylethyl)- from NIST ; log Pow for bis(1,1-dimethylpropyl) peroxide (structurally related) from Arkema .

Reactivity and Stability

- Thermal Stability : tert-Alkyl-substituted diazenes exhibit higher thermal stability due to steric hindrance from bulky substituents, delaying N=N bond cleavage. For example, bis(1,1-dimethylethyl)-diazene decomposes at elevated temperatures (>300°C), releasing nitrogen and forming stable alkyl radicals .

- Photodegradation : Bis(1,1-dimethylpropyl) derivatives, such as peroxides, show moderate photodegradation rates (e.g., half-life of 2.4 days in air) . Simpler analogues like dimethyl diazene degrade faster under UV light .

Preparation Methods

Mercury(II)-Mediated Oxidation

Early synthetic approaches employed mercury(II) oxide (HgO) as an oxidizing agent. In this protocol, 1,1-dimethylpropylamine reacts with HgO in anhydrous ethanol under reflux conditions (78–82°C) for 8–12 hours. The mercury ion facilitates the two-electron oxidation of the amine, yielding the diazene and mercury byproducts.

Reaction Conditions

-

Substrate: 1,1-Dimethylpropylamine (2.0 equiv)

-

Oxidizing Agent: HgO (1.0 equiv)

-

Solvent: Absolute ethanol

-

Temperature: 78–82°C (reflux)

While effective, this method faces criticism due to mercury toxicity and challenges in byproduct removal.

Transition Metal-Catalyzed Dehydrogenation

Modern protocols utilize transition metal catalysts to improve sustainability. For example, copper(I) iodide (CuI) in the presence of molecular oxygen catalyzes the coupling of 1,1-dimethylpropylamine at elevated temperatures (120–140°C). The reaction proceeds via a radical mechanism, with CuI cycling between +1 and +2 oxidation states.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% CuI |

| Oxidant | O₂ (1 atm) |

| Solvent | Toluene |

| Reaction Time | 24–36 hours |

| Isolated Yield | 60–68% |

This method reduces heavy metal waste but requires stringent oxygen control to prevent overoxidation to nitriles.

Condensation of Hydrazines with tert-Pentyl Halides

An alternative strategy involves the alkylation of hydrazine with 1,1-dimethylpropyl halides. This two-step process first generates monosubstituted hydrazines, followed by a second alkylation to install the tert-pentyl group.

Stepwise Alkylation in Polar Aprotic Solvents

Hydrazine hydrate reacts with 2-bromo-2-methylbutane (tert-pentyl bromide) in dimethylformamide (DMF) at 0–5°C. Sodium hydride (NaH) deprotonates hydrazine, enhancing nucleophilicity for the SN2 displacement.

First Alkylation

-

Substrates: Hydrazine hydrate (1.0 equiv) + tert-pentyl bromide (1.1 equiv)

-

Base: NaH (2.2 equiv)

-

Solvent: DMF

-

Temperature: 0–5°C

Second Alkylation

The monoalkylated hydrazine undergoes a second alkylation under similar conditions to yield the target diazene. Excess tert-pentyl bromide (2.5 equiv) and prolonged stirring (48 hours) are required to overcome steric hindrance.

Challenges

-

Steric Effects: Bulky tert-pentyl groups hinder the second alkylation, necessitating high halide excess.

-

Byproducts: Competitive elimination forms 2-methyl-1-butene, reducing efficiency.

Phase Transfer Catalysis (PTC) for Improved Efficiency

Phase transfer catalysis mitigates solubility issues in biphasic systems. A patent-derived method employs crown ethers (e.g., 18-crown-6) to shuttle tert-pentyl oxide ions into organic phases, enhancing reactivity with dichlorodiazene precursors.

Protocol with Dichlorodiazene

Dichlorodiazene (Cl–N=N–Cl) reacts with sodium tert-pentyloxide in a toluene/water mixture. The crown ether complexes Na⁺ ions, freeing tert-pentyloxide anions for nucleophilic attack on dichlorodiazene.

Experimental Setup

| Component | Quantity/Type |

|---|---|

| Dichlorodiazene | 1.0 equiv |

| Sodium tert-pentyloxide | 2.2 equiv |

| Catalyst | 18-crown-6 (0.1 equiv) |

| Solvent | Toluene/H₂O (3:1 v/v) |

| Temperature | 25–30°C |

| Reaction Time | 4–6 hours |

| Yield | 70–75% |

This method achieves higher yields than traditional alkylation but requires careful handling of dichlorodiazene, a toxic gas.

Reductive Coupling of Nitroso Compounds

Nitroso-tert-pentane derivatives undergo reductive coupling to form diazenes. Zinc dust in acetic acid reduces nitroso groups to N–N single bonds, which subsequently dehydrogenate to N=N.

Zinc-Acetic Acid System

Nitroso-tert-pentane (prepared via tert-pentane nitrosation) is treated with zinc dust in glacial acetic acid at 50–60°C.

Key Steps

-

Reduction: Zn reduces nitroso to hydroxylamine.

-

Dehydration: Acetic acid catalyzes water elimination, forming the diazene.

Performance Metrics

-

Substrate: Nitroso-tert-pentane (1.0 equiv)

-

Reductant: Zn dust (3.0 equiv)

-

Acid: CH₃COOH (neat)

Limitations include competing over-reduction to amines and poor functional group tolerance.

Photochemical Synthesis

Ultraviolet (UV) irradiation of tert-pentyl azides induces N₂ elimination, generating transient nitrenes that dimerize to diazenes. This method avoids stoichiometric reagents but demands specialized equipment.

Azide Photolysis

tert-Pentyl azide, synthesized from tert-pentyl bromide and sodium azide (NaN₃), undergoes UV photolysis at 254 nm in hexane.

Conditions

-

Light Source: Medium-pressure Hg lamp (254 nm)

-

Solvent: n-Hexane

-

Reaction Time: 8–12 hours

Mechanistic Insight

The low yield stems from nitrene recombination with solvent or azide precursors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diazene, bis(1,1-dimethylpropyl)-, and how do reaction conditions influence yield?

- Methodology:

- Friedel-Crafts alkylation analogs: While direct synthesis methods for bis(1,1-dimethylpropyl)diazene are not explicitly documented, analogous alkylation reactions (e.g., Friedel-Crafts alkylation using tert-amyl groups) can guide synthesis. For example, 1,4-bis(1,1-dimethylpropyl) derivatives are synthesized via acid-catalyzed alkylation of aromatic precursors with 2-methyl-2-butanol .

- Optimization: Adjust stoichiometry (e.g., tert-amyl halide to diazene precursor ratio), temperature (typically 0–25°C), and acid catalysts (e.g., H₂SO₄). Monitor reaction progress via TLC or GC-MS.

- Data Reference:

| Parameter | Value/Example | Source |

|---|---|---|

| Catalyst | H₂SO₄ (dropwise addition) | |

| Reaction Time | 4–12 hours |

Q. How can crystallographic data resolve structural ambiguities in bis(1,1-dimethylpropyl) derivatives?

- Methodology:

- X-ray diffraction (XRD): Use single-crystal XRD to determine bond lengths, angles, and spatial arrangements. For tert-amyl-substituted aromatics, asymmetric units often exhibit inversion symmetry, with tert-amyl groups oriented perpendicular to aromatic planes .

- Example: The crystal structure of 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene (space group P1) shows tert-amyl substituents forming an 83.8° dihedral angle with the aromatic ring, influencing packing into a "brick-wall" arrangement .

- Data Reference:

| Crystal Parameter | Value (Å/°) | Source |

|---|---|---|

| Unit Cell (a, b, c) | 6.456, 6.551, 10.800 | |

| Dihedral Angle | 83.8° (tert-amyl vs. ring) |

Q. What spectroscopic techniques are critical for characterizing bis(1,1-dimethylpropyl)diazene?

- Methodology:

- NMR: Use ¹H/¹³C NMR to confirm substituent positions and symmetry. For tert-amyl groups, expect signals at δ ~1.2 ppm (CH₃) and δ ~1.6 ppm (CH₂) .

- IR Spectroscopy: Identify N=N stretching vibrations (≈ 1450–1600 cm⁻¹) and tert-amyl C-H stretches (2800–3000 cm⁻¹) .

- Data Reference:

| Spectral Feature | Expected Signal | Source |

|---|---|---|

| ¹H NMR (CH₃) | δ 1.2 ppm (s, 6H) | |

| N=N Stretch (IR) | 1580 cm⁻¹ |

Advanced Research Questions

Q. How do steric effects from tert-amyl substituents influence the thermal stability of bis(1,1-dimethylpropyl)diazene?

- Methodology:

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Tₐ) of tert-amyl-substituted diazenes with less bulky analogs. Bulky groups increase steric hindrance, potentially delaying decomposition.

- DSC/ARC Studies: For tert-amyl peroxides (analogs), decomposition onset occurs at ≈ 120–150°C, with activation energies (Eₐ) ≈ 150–180 kJ/mol . Extend this to diazenes via kinetic modeling.

- Data Reference:

| Parameter | Value | Source |

|---|---|---|

| Eₐ (Peroxide Analog) | 158 kJ/mol | |

| Tₐ (Onset) | 125°C (inert atmosphere) |

Q. What computational methods predict the reactivity of bis(1,1-dimethylpropyl)diazene in radical-mediated reactions?

- Methodology:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to determine bond dissociation energies (BDEs) for N-N bonds. Tert-amyl groups lower BDEs due to hyperconjugative stabilization of radicals.

- Kinetic Simulations: Use Arrhenius parameters (e.g., pre-exponential factor A ≈ 10¹²–10¹³ s⁻¹) from analogous diazenes to model reaction rates .

- Data Reference:

| Computational Result | Value | Source |

|---|---|---|

| N-N BDE | ≈ 250 kJ/mol (estimated) |

Q. How do structural variations in tert-amyl substituents impact crystallization behavior?

- Methodology:

- Crystal Packing Analysis: Compare XRD data of tert-amyl derivatives (e.g., 1,4-bis(1,1-dimethylpropyl)benzene) with bulkier analogs. Tert-amyl groups favor hydrophobic interactions, forming dense "brick-wall" packing .

- Solubility Studies: Measure solubility in polar vs. nonpolar solvents. Tert-amyl derivatives show low polarity (logP ≈ 5–6), favoring dissolution in hexane or toluene .

- Data Reference:

| Property | Value | Source |

|---|---|---|

| logP (Predicted) | 5.8 (ChemAxon) | |

| Packing Density | 0.96 g/cm³ |

Contradictions and Limitations in Current Data

- Thermal Decomposition Pathways: While tert-amyl peroxides decompose via β-scission , diazenes may follow alternative pathways (e.g., homolytic cleavage of N-N bonds). Validate via isotope-labeling experiments.

- Crystallographic Symmetry: Reported crystal structures for tert-amyl derivatives assume centrosymmetric arrangements , but dynamic disorder in substituents may require refinement against high-resolution data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.